4-Bromo-3-iodopyridin-2-amine
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Overview
Description
4-Bromo-3-iodopyridin-2-amine is a heterocyclic organic compound that belongs to the class of aminopyridines It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, specifically at the 4 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodopyridin-2-amine typically involves a multi-step process starting from 2-aminopyridine. One common method includes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile to yield 5-bromo-2-aminopyridine. This intermediate is then subjected to iodination using potassium iodate and iodine in the presence of sulfuric acid, acetic acid, and water to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds or other heterocyclic derivatives.
Scientific Research Applications
4-Bromo-3-iodopyridin-2-amine has a wide range of applications in scientific research:
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodopyridin-2-amine is primarily related to its ability to interact with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
- 3-Amino-4-iodopyridine
- 2-Bromo-5-iodopyridin-3-amine
Comparison: 4-Bromo-3-iodopyridin-2-amine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and iodine atoms can enhance its ability to participate in coupling reactions and form stable complexes with biological targets.
Properties
IUPAC Name |
4-bromo-3-iodopyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUWCHCWKSCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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